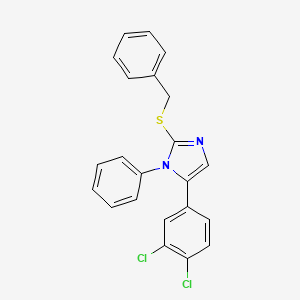

2-(benzylthio)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole

Beschreibung

Eigenschaften

IUPAC Name |

2-benzylsulfanyl-5-(3,4-dichlorophenyl)-1-phenylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16Cl2N2S/c23-19-12-11-17(13-20(19)24)21-14-25-22(26(21)18-9-5-2-6-10-18)27-15-16-7-3-1-4-8-16/h1-14H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASFFZXOLDCCNDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC=C(N2C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dichlorophenyl isocyanate with benzylthiol and phenylimidazole under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

2-(benzylthio)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenation or nitration reactions can be performed using appropriate halogenating or nitrating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Chlorine gas for halogenation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Wissenschaftliche Forschungsanwendungen

2-(benzylthio)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(benzylthio)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

(a) Benzylthio vs. Chlorobenzyl Groups

The compound 1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole () shares a chlorobenzyl group but lacks the benzylthio substituent. The benzylthio group in the target compound introduces enhanced lipophilicity compared to the chloro-substituted analog, which may influence membrane permeability in biological systems. IR spectra for chlorobenzyl derivatives show C-N stretching at ~1457–1390 cm⁻¹, while benzylthio groups typically exhibit strong C-S stretching vibrations near 600–700 cm⁻¹, a key distinguishing feature .

(b) 3,4-Dichlorophenyl vs. 3,5-Dichlorophenyl Moieties

The product catalog () lists 2-(3,5-dichlorophenyl)-1H-benzimidazole-5-carboxylic acid, differing in the positioning of chlorine atoms.

(a) Imidazole Core Formation

The target compound’s synthesis likely parallels methods described in and , which involve condensation of aldehydes with diamines under catalytic conditions. For example:

(b) Role of Catalysts

CAN catalysis in enhances yields for triazole-imidazole hybrids, suggesting that similar Lewis acids could optimize the target compound’s synthesis. However, sodium metabisulfite () may be less effective for introducing sulfur-containing substituents .

(a) Analgesic Potential

1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole () demonstrates analgesic activity, likely due to chloro-substituents enhancing receptor binding. The target compound’s 3,4-dichlorophenyl group may offer similar or improved activity, but the benzylthio group could modulate selectivity via hydrophobic interactions .

(b) Docking Studies

highlights compound 9c (a triazole-thiazole-benzimidazole hybrid) with distinct docking poses in enzymatic active sites.

Structural and Spectral Data Comparison

Biologische Aktivität

2-(Benzylthio)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a benzylthio group and a dichlorophenyl moiety attached to an imidazole ring. The exploration of its biological activity has revealed promising applications in various therapeutic areas.

Chemical Structure and Properties

The molecular formula of 2-(benzylthio)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole is . The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may function as an enzyme inhibitor or receptor modulator , influencing various biochemical pathways. The exact mechanisms are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes associated with cancer proliferation and inflammation.

Biological Activity Overview

Research has indicated that 2-(benzylthio)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole exhibits several biological activities:

Anticancer Activity

Studies have shown that this compound possesses significant anticancer properties. For instance, it has demonstrated cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| Jurkat (T-cell leukemia) | <10 | |

| A431 (epidermoid carcinoma) | <15 | |

| U251 (glioblastoma) | <20 |

The mechanism underlying its anticancer activity may involve the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Properties

In addition to its anticancer effects, 2-(benzylthio)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole has been explored for its anti-inflammatory potential. It appears to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

Study 1: Anticancer Efficacy

In a controlled study evaluating the efficacy of 2-(benzylthio)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole against human cancer cell lines, researchers reported significant growth inhibition in Jurkat and A431 cells. The study utilized a dose-response curve to determine the IC50 values, demonstrating that the compound's effectiveness was comparable to established chemotherapeutics.

Study 2: Mechanistic Insights

A separate investigation focused on the mechanistic insights into the compound's action revealed that it interacts with key signaling pathways involved in cell survival and apoptosis. Molecular dynamics simulations indicated that the compound binds effectively to target proteins involved in these pathways.

Q & A

Q. Basic

- NMR spectroscopy : and NMR identify proton environments and carbon connectivity (e.g., aromatic protons at δ 7.2–7.8 ppm) .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 514.9) .

- IR spectroscopy : Peaks at ~3100 cm⁻¹ (C-H aromatic) and ~1600 cm⁻¹ (C=N imidazole) .

How do structural modifications influence biological activity in imidazole derivatives?

Q. Advanced

- Electron-withdrawing groups (e.g., 3,4-dichlorophenyl) enhance enzyme inhibition by increasing electrophilicity at the active site .

- Thioether linkages improve membrane permeability, as seen in analogs with IC₅₀ values <5 μM against viral targets .

- QSAR studies : Substituent bulkiness (e.g., benzylthio vs. methylthio) correlates with hydrophobic binding in enzyme pockets .

What biological activities are reported for this compound and related analogs?

Q. Basic

- Antimicrobial activity : Imidazole derivatives inhibit bacterial growth (MIC ~10–50 μg/mL) via membrane disruption .

- Enzyme inhibition : Potent inhibition of HIV-1 RNase H (IC₅₀ ~5 μM) and cytochrome P450 isoforms .

- Anticancer potential : Dichlorophenyl-containing analogs induce apoptosis in cancer cell lines (e.g., IC₅₀ ~20 μM in HeLa) .

How can researchers design assays to evaluate its mechanism of action?

Q. Advanced

- Enzyme inhibition assays : Fluorescence-based RNase H assays with FRET substrates .

- Cellular uptake studies : Radiolabeled analogs (e.g., -benzylthio) quantify intracellular accumulation .

- Molecular docking : Simulations (e.g., AutoDock Vina) predict binding poses in enzyme active sites (e.g., HIV-1 reverse transcriptase) .

How can contradictions in literature data on bioactivity be resolved?

Q. Advanced

- Standardized protocols : Variability in assay conditions (e.g., pH, incubation time) may explain discrepancies. Reproducing studies under controlled parameters is critical .

- Structural validation : Re-analyzing disputed compounds via X-ray crystallography or 2D NMR (e.g., NOESY) confirms configuration .

- Meta-analysis : Cross-referencing SAR data from diverse analogs identifies trends obscured in single studies .

What computational strategies predict target interactions and pharmacokinetics?

Q. Advanced

- Molecular dynamics (MD) simulations : Assess binding stability over time (e.g., RMSD <2 Å over 100 ns) .

- ADMET prediction : Tools like SwissADME estimate bioavailability (%F >50) and CYP450 interactions .

- Free-energy perturbation (FEP) : Quantifies binding affinity changes for substituent optimization .

What strategies improve in vitro-to-in vivo translation for therapeutic potential?

Q. Advanced

- Metabolic stability assays : Liver microsome studies identify susceptibility to cytochrome P450 oxidation .

- Toxicity profiling : Ames test for mutagenicity and hERG inhibition screening reduce attrition risks .

- Formulation optimization : Liposomal encapsulation enhances solubility and bioavailability in preclinical models .

How can researchers address challenges in characterizing reactive intermediates?

Q. Advanced

- Trapping unstable intermediates : Use scavengers (e.g., DMSO for radicals) or low-temperature NMR .

- Hyphenated techniques : LC-MS/MS coupled with inline IR monitors transient species .

- Computational modeling : DFT calculations predict intermediate stability and reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.